4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-cancer and antimicrobial activities.
4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is classified as a heterocyclic organic compound. It contains both nitrogen and oxygen in its structure, characteristic of oxadiazole compounds. This classification is important as it influences the compound's reactivity and biological interactions.
The synthesis of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine includes a pyridine ring linked to an oxadiazole unit that bears a bromophenyl substituent. The presence of these functional groups contributes to its unique chemical properties.
Key spectral data for this compound includes:
The chemical reactivity of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be explored through various reactions:
Reactions involving this compound may require specific conditions such as the use of bases or acids as catalysts to facilitate transformations while minimizing side reactions.
The mechanism by which 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets:
Studies indicate that derivatives containing similar structures exhibit significant anti-cancer activity against various human cancer cell lines .
Common physical properties include:
Chemical properties include:
Relevant analytical data such as melting point or boiling point would be determined experimentally during characterization.
The primary applications of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine include:
1,2,4-Oxadiazole-pyridine hybrids constitute an emerging class of bioactive compounds with demonstrated therapeutic potential across multiple disease domains. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities, mitigating susceptibility to enzymatic hydrolysis while maintaining similar spatial and electronic characteristics [2] [3]. This bioisosteric replacement significantly enhances metabolic stability and oral bioavailability compared to carbonyl-containing analogs. The pyridine ring contributes essential metal-coordination capacity and hydrogen-bond acceptor strength, facilitating targeted interactions with enzymatic active sites.
Recent studies highlight the pharmacological versatility of this hybrid system. In antiparasitic drug discovery, derivatives exhibit nanomolar activity against Plasmodium falciparum (malaria) and low-micromolar efficacy against Trypanosoma brucei (sleeping sickness) and Leishmania species [4]. The oxadiazole core enables privileged scaffold status due to its balanced amphiphilicity, allowing membrane penetration while maintaining aqueous solubility necessary for physiological distribution. Additionally, these hybrids demonstrate target promiscuity, showing inhibitory activity against diverse enzymes including GSK-3β (implicated in Alzheimer's disease), carbonic anhydrases (cancer and glaucoma targets), and nuclear receptors like FXR (metabolic disorders) [3] [8].
Table 1: Marketed Drugs and Clinical Candidates Featuring 1,2,4-Oxadiazole-Pyridine Hybrids
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Zibotentan (ZD4054) | Anticancer (Phase III) | 3-Pyridyl oxadiazole | Endothelin A receptor antagonist |
Ataluren (PTC124) | Duchenne muscular dystrophy | 3-Fluorophenyl oxadiazole | Nonsense mutation readthrough |
Oxolamine | Antitussive | 3-(Diethylaminoethyl) oxadiazole | Cough reflex suppression |
Pleconaril | Antiviral (Phase III) | 3-Pyridinylmethyl oxadiazole | Picornavirus capsid inhibitor |
The 4-bromophenyl group appended to the oxadiazole ring represents a strategically important pharmacophore enhancement with multifaceted chemical and biological implications. Bromine's substantial atomic radius (1.85 Å) and moderate electronegativity (2.96) create a distinctive electronic profile characterized by both σ-hole-mediated halogen bonding capability and resonance-based electron donation. This dual nature enables the bromophenyl moiety to engage in halogen bonding interactions with protein carbonyl oxygens, amine nitrogens, and sulfur atoms in catalytic sites—a feature absent in chloro and fluoro analogs [6].
Structurally analogous compounds like 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine (PubChem CID: 1295918) demonstrate how bromine positioning influences binding affinity [1] [6]. The ortho-bromo substitution in this analog induces torsional strain that optimizes receptor fit for kinase inhibition. Computational analyses reveal that 4-bromophenyl derivatives exhibit superior ligand efficiency compared to unsubstituted phenyl congeners in farnesoid X receptor (FXR) antagonists, primarily through halogen bonding with His298 in the FXR ligand-binding domain [8]. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for structural diversification via Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution—enabling efficient generation of structure-activity relationship libraries without re-synthesizing the core heterocycle.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3